2-Azido-1,5-dichloro-3-methylbenzene is an organic compound classified as an azido compound. It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains two chlorine atoms and one methyl group. The compound has the molecular formula C₇H₅Cl₂N₃ and a molecular weight of 202.04 g/mol. Its systematic name, according to IUPAC nomenclature, is 2-azido-1,5-dichloro-3-methylbenzene.
The synthesis of 2-Azido-1,5-dichloro-3-methylbenzene typically involves the introduction of the azido group to a precursor aromatic compound. A common method for synthesizing this compound is through nucleophilic substitution reactions. For instance, 2,4-dichloro-3-methylbenzene can be treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. This involves precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of 2-Azido-1,5-dichloro-3-methylbenzene features a benzene ring with three substituents:
Property | Value |
---|---|
Molecular Formula | C₇H₅Cl₂N₃ |
Molecular Weight | 202.04 g/mol |
IUPAC Name | 2-Azido-1,5-dichloro-3-methylbenzene |
InChI Key | YAYYEVNCXCTQGW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |
2-Azido-1,5-dichloro-3-methylbenzene can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for reactions involving 2-Azido-1,5-dichloro-3-methylbenzene depends on the specific reaction pathway:
The compound's melting point, boiling point, and solubility characteristics have not been extensively documented in available literature but are critical for practical applications in laboratory settings.
2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9